REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[C:4](OC)=[N:5][C:6]([Cl:13])=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1>CO>[NH2:1][C:4]1[C:3]([Cl:2])=[CH:8][C:7]([C:9]([F:12])([F:11])[F:10])=[C:6]([Cl:13])[N:5]=1
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C1)C(F)(F)F)Cl)OC
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After half an hour
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Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride and water
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Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
concentration, trituration of the residue
|
Type
|
FILTRATION
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Details
|
with n-pentane, filtration with suction
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C=C1Cl)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |